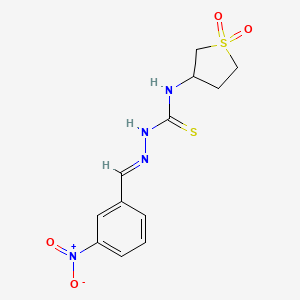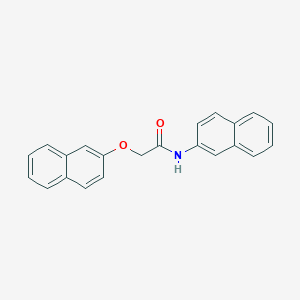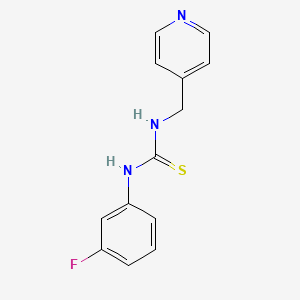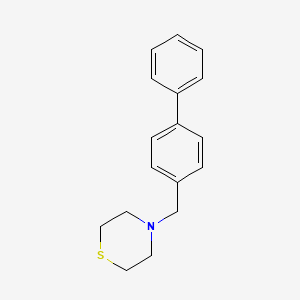
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative that has been synthesized through a multistep process. It has been found to possess various biochemical and physiological effects, which make it a promising candidate for further research.
作用机制
The mechanism of action of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is not fully understood. However, it has been proposed that its antitumor activity is mediated through the inhibition of topoisomerase IIα and the induction of reactive oxygen species. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anti-inflammatory activity is attributed to its ability to inhibit the NF-κB pathway.
Biochemical and Physiological Effects:
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been found to possess antimicrobial activity against various bacterial and fungal strains. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is its broad spectrum of activity against various cancer cell lines and microbial strains. This makes it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which needs to be investigated further.
未来方向
There are several future directions for the research of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to investigate its potential use in the treatment of inflammatory diseases. Furthermore, its potential use as a diagnostic tool for cancer needs to be explored further. Finally, the toxicity of this compound needs to be investigated further to determine its safety for use in humans.
Conclusion:
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is a promising compound that has potential therapeutic applications. Its antitumor, antimicrobial, and anti-inflammatory properties make it a promising candidate for further research. Its mechanism of action is not fully understood, but its broad spectrum of activity against various cancer cell lines and microbial strains makes it a promising candidate for further research. However, its potential toxicity needs to be investigated further to determine its safety for use in humans.
合成方法
The synthesis of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide, followed by the addition of 1,1-dioxidotetrahydro-3-thienyl group. The final product is obtained through recrystallization. This synthesis method has been optimized to yield a high purity product.
科学研究应用
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, antimicrobial, and anti-inflammatory properties. Its antitumor activity has been attributed to its ability to induce apoptosis and inhibit angiogenesis. Its antimicrobial activity has been demonstrated against various bacterial and fungal strains. Its anti-inflammatory activity has been attributed to its ability to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c17-16(18)11-3-1-2-9(6-11)7-13-15-12(21)14-10-4-5-22(19,20)8-10/h1-3,6-7,10H,4-5,8H2,(H2,14,15,21)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBTYDXZKSCGJC-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-nitrobenzylidene)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)
![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
